molecular formula C18H20F6N2O6S B11116691 Methyl 2-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11116691
M. Wt: 506.4 g/mol
InChI Key: DUJQTYVYAVDNSX-UHFFFAOYSA-N
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Description

Methyl 2-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification.

    Attachment of the Trifluoroethoxy Group: This step involves the reaction of the benzothiophene derivative with a trifluoroethoxy-containing reagent under specific conditions.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The ethoxy and trifluoroethoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene core.

    Reduction: Reduced forms of the carbonyl-containing groups.

    Substitution: Substituted derivatives with different alkoxy or trifluoroethoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a bioactive agent.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry

In the industrial sector, it may be used in the development of advanced materials or as a precursor for specialized chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20F6N2O6S

Molecular Weight

506.4 g/mol

IUPAC Name

methyl 2-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H20F6N2O6S/c1-3-31-14(28)17(18(22,23)24,32-8-16(19,20)21)26-15(29)25-12-11(13(27)30-2)9-6-4-5-7-10(9)33-12/h3-8H2,1-2H3,(H2,25,26,29)

InChI Key

DUJQTYVYAVDNSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC)OCC(F)(F)F

Origin of Product

United States

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